3-Isopropoxyaniline
Description
Contextualization within Aniline (B41778) Derivatives Research
Aniline derivatives constitute a significant class of organic compounds widely utilized across various industrial and research sectors, including the production of dyes, pigments, rubber additives, pharmaceuticals, and agrochemicals. markwideresearch.comsci-hub.setransparencymarketresearch.commarketresearchfuture.comresearchgate.net The core aniline structure, an amino group attached to a phenyl ring, serves as a versatile platform for chemical modification. The introduction of different substituents at various positions on the aromatic ring or on the amino group leads to a vast array of derivatives, each possessing unique properties and applications. Research into aniline derivatives focuses on understanding how these structural modifications influence reactivity, physical properties, and potential uses in synthesis and materials science. sci-hub.seresearchgate.net 3-Isopropoxyaniline, as a substituted aniline, fits within this broader research context, with studies exploring its specific contributions and utility in chemical transformations.
Overview of Research Trajectories for this compound
Research involving this compound primarily centers on its role as a key intermediate in organic synthesis. It serves as a building block for constructing more complex molecular architectures. One documented research application involves its use as a reactant in the preparation of solubilityofthings.comsigmaaldrich.comambeed.comtriazolo[4,5-d]pyrimidinones, compounds that have been investigated as potential inhibitors of Chikungunya virus replication. chemdad.comlookchem.comchemicalbook.com This highlights its utility in medicinal chemistry research. Beyond specific pharmaceutical targets, this compound is generally employed in the synthesis of various organic compounds, leveraging the reactivity of both the aniline amino group and the potential for reactions on the substituted aromatic ring. Its application as an intermediate underscores its value in creating diverse chemical structures for exploration in areas such as materials science and organic electronics, similar to other substituted anilines. solubilityofthings.com
Here is a summary of some key chemical properties of this compound:
| Property | Value | Source |
| CAS Number | 41406-00-2 | sigmaaldrich.comambeed.comcenmed.com |
| Molecular Formula | C₉H₁₃NO | sigmaaldrich.comambeed.comcenmed.com |
| Molecular Weight | 151.21 | sigmaaldrich.comambeed.comcenmed.com |
| Boiling Point | 229-230 °C (lit.) or 259.2 °C at 760 mmHg | sigmaaldrich.comchemdad.comlookchem.com |
| Density | 1.025 g/mL at 25 °C (lit.) or 1.014 g/cm³ | sigmaaldrich.comchemdad.comlookchem.com |
| Refractive Index | n20/D 1.5500 (lit.) | sigmaaldrich.comchemdad.comlookchem.com |
| Solubility | Slightly soluble in Chloroform, Methanol | chemdad.comlookchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-propan-2-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7(2)11-9-5-3-4-8(10)6-9/h3-7H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGBIPKOKCSUCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30341458 | |
| Record name | 3-Isopropoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41406-00-2 | |
| Record name | 3-Isopropoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(propan-2-yloxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies
Established Synthetic Routes to 3-Isopropoxyaniline
Several well-documented methods exist for the synthesis of this compound, often involving a sequence of reactions to introduce the amino and isopropoxy functionalities at the desired positions on the benzene (B151609) ring.
Nitration of 3-fluoroaniline (B1664137) followed by reduction and alkylation
One established route involves the nitration of 3-fluoroaniline. This step typically introduces a nitro group at the para position relative to the amino group. The resulting nitro compound then undergoes reduction to convert the nitro group into an amino group, yielding 3-fluoro-4-aminophenol. Finally, the hydroxyl group of 3-fluoro-4-aminophenol is alkylated with isopropyl bromide to afford 3-fluoro-4-isopropoxyaniline (B1387104) . While this route is described for a fluorinated analog, the general sequence of nitration, reduction, and alkylation is a common strategy in the synthesis of substituted anilines.
Nucleophilic aromatic substitution for introducing alkoxy groups
Nucleophilic aromatic substitution (SNAr) is a common methodology for introducing alkoxy groups onto aromatic rings, particularly those containing electron-withdrawing groups or good leaving groups like halogens total-synthesis.commasterorganicchemistry.comlibretexts.org. In the context of synthesizing alkoxyanilines, this approach often involves starting with a suitably substituted nitrobenzene (B124822) or aniline (B41778) derivative where a halogen or other leaving group is present. The alkoxy group is then introduced via reaction with an alkoxide nucleophile. For instance, a method involving nucleophilic aromatic substitution for introducing alkoxy groups to fluorinated aniline derivatives is mentioned, starting with 3-fluoro-4-nitroanisole, followed by reduction and alkylation . This highlights the utility of SNAr in constructing the desired substitution pattern. SNAr reactions are typically favored by electron-withdrawing groups ortho or para to the leaving group, which help stabilize the intermediate carbanion masterorganicchemistry.comlibretexts.org.
Specific alkylation of 3-fluoro-4-aminophenol with isopropyl bromide
As mentioned in section 2.1.1, a specific step in the synthesis of 3-fluoro-4-isopropoxyaniline involves the alkylation of the hydroxyl group of 3-fluoro-4-aminophenol with isopropyl bromide . This reaction introduces the isopropoxy group. While this specific example leads to a fluorinated product, the alkylation of aminophenol derivatives with isopropyl halides is a relevant transformation for synthesizing isopropoxyanilines. Research indicates that while primary alkyl halides generally provide good yields in the selective alkylation of aminophenols, secondary alkyl halides like isopropyl bromide can result in lower yields researchgate.net.
Reaction of 3-aminophenol (B1664112) with 2-chloropropane (B107684) in the presence of tetrabutyl ammonium (B1175870) chloride
A direct method for preparing this compound involves the reaction of 3-aminophenol with 2-chloropropane (isopropyl chloride) chembk.com. This reaction is typically carried out in the presence of a base and a phase transfer catalyst, such as tetrabutylammonium (B224687) chloride chembk.com. This method involves placing 3-aminophenol, sodium hydroxide, and toluene (B28343) in a reaction vessel, followed by the dropwise addition of chlorinated isopropane. Tetrabutylammonium chloride is added as a phase transfer catalyst. The mixture is then heated under reflux. After the reaction, water is added, the toluene layer is separated, and the product is distilled chembk.com. This method offers a more direct route compared to multi-step procedures starting from 3-fluoroaniline.
Here is a summary of some established synthetic routes:
| Starting Material | Reagents/Conditions | Key Intermediate(s) | Product | Reference |
| 3-fluoroaniline | Nitration, Reduction, Alkylation with isopropyl bromide | 3-fluoro-4-aminophenol | 3-fluoro-4-isopropoxyaniline | |
| 3-fluoro-4-nitroanisole | Nucleophilic aromatic substitution, Reduction, Alkylation | - | Fluorinated alkoxyaniline | |
| 3-fluoro-4-aminophenol | Isopropyl bromide | - | 3-fluoro-4-isopropoxyaniline | |
| 3-aminophenol | 2-chloropropane, NaOH, Tetrabutylammonium chloride, Toluene | - | This compound | chembk.com |
Advanced Synthetic Approaches
Advanced synthetic approaches often focus on improving efficiency, yield, selectivity, and sustainability. While specific advanced routes solely focused on this compound were not extensively detailed in the search results beyond the established methods, the concept of regioselective synthesis is highly relevant to the preparation of substituted aromatic compounds like this compound.
Regioselective Synthesis Strategies
Regioselective synthesis aims to control the position of functional group introduction on a molecule, ensuring that the desired isomer is formed preferentially over others rsc.orgorgsyn.org. In the synthesis of this compound, regioselectivity is crucial to ensure the isopropoxy group is at the meta position relative to the amino group.
For example, in the nitration of aniline derivatives, the directing effects of existing substituents play a significant role in determining the position of nitro group introduction chemistrysteps.com. The amino group is an ortho, para director, but under acidic conditions, it can be protonated, becoming a meta director chemistrysteps.com. This highlights the importance of carefully controlling reaction conditions to achieve the desired regiochemistry.
Nucleophilic aromatic substitution reactions are also influenced by the position of electron-withdrawing groups, which ideally should be ortho or para to the leaving group to stabilize the intermediate masterorganicchemistry.comlibretexts.org. Strategies in regioselective synthesis might involve the use of protecting groups to block unwanted positions, the application of specific catalysts, or the careful selection of reaction conditions to favor the formation of the desired isomer. While the search results did not provide specific advanced regioselective strategies solely for this compound synthesis beyond the established routes, the principles of regioselective synthesis are fundamental to optimizing such reactions. Research in selective alkylation of aminophenols, for instance, explores conditions to favor O-alkylation over N-alkylation researchgate.net.
Directed functionalization via fluorine atom
While information specifically on directed functionalization via a fluorine atom in the synthesis of this compound itself is not directly available in the search results, directed functionalization using a fluorine atom is a known strategy in the synthesis of related fluorinated aniline derivatives. For instance, in the synthesis of 3-fluoro-4-isopropoxyaniline, a fluorine atom can direct electrophilic substitution to the ortho position. This principle involves the inherent electronic properties of the fluorine substituent influencing the regioselectivity of subsequent reactions on the aromatic ring.
Amine protection-deprotection strategies
Amine protection and deprotection strategies are common in organic synthesis to temporarily mask the reactivity of the amino group while transformations are carried out elsewhere in the molecule. Common amine protecting groups include Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), and Fmoc (9-fluorenylmethyloxycarbonyl). masterorganicchemistry.commasterorganicchemistry.com
Boc protection: This is a widely used method where the amine is reacted with di-tert-butyl dicarbonate (B1257347) (Boc2O) in the presence of a base. masterorganicchemistry.comfishersci.co.uk The reaction typically proceeds in high yields under mild conditions in various solvents like water, THF, acetonitrile (B52724), or methanol. fishersci.co.uk
Boc deprotection: Removal of the Boc group is commonly achieved under acidic conditions, such as using trifluoroacetic acid (TFA) or concentrated hydrochloric acid in a solvent like dichloromethane (B109758) or ethyl acetate (B1210297). masterorganicchemistry.comfishersci.co.uk This process involves hydrolysis of the carbamate (B1207046) group. masterorganicchemistry.com
Cbz protection: The Cbz group is introduced by reaction with benzyl (B1604629) chloroformate (CbzCl). masterorganicchemistry.com
Cbz deprotection: This protecting group can be removed by catalytic hydrogenation using palladium on carbon (Pd-C) under a hydrogen atmosphere. masterorganicchemistry.com
Fmoc protection: The Fmoc group is introduced using Fmoc-Cl. masterorganicchemistry.com
Fmoc deprotection: This group is base-labile and is typically removed using a secondary amine like piperidine. masterorganicchemistry.com
The strategic use of these protecting groups allows for selective reactions on other parts of the molecule without undesired side reactions involving the highly reactive amine function. After the necessary transformations are complete, the protecting group is removed to regenerate the free amine.
Green Chemistry Principles in this compound Synthesis
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical design, manufacture, and application. sigmaaldrich.comresearchgate.netchemmethod.com Applying these principles to the synthesis of this compound would involve considering aspects such as:
Prevention of Waste: Designing synthetic routes that minimize the formation of by-products. sigmaaldrich.com
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. sigmaaldrich.com
Less Hazardous Chemical Syntheses: Using and generating substances with low toxicity to human health and the environment. sigmaaldrich.comwordpress.com
Safer Solvents and Auxiliaries: Selecting environmentally benign solvents and minimizing their use. sigmaaldrich.comacs.orgresearchgate.netubc.caacsgcipr.org
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. sigmaaldrich.comacs.org
Reduction of Derivatives: Minimizing or avoiding the use of protecting groups and unnecessary derivatization steps, as these require additional reagents and generate waste. sigmaaldrich.comacs.org
Implementing these principles in the synthesis of this compound could lead to more sustainable and environmentally friendly production methods.
Reaction Conditions and Optimization
Optimizing reaction conditions is critical for achieving high yields, purity, and efficiency in chemical synthesis.
Temperature Control and Monitoring
Temperature plays a significant role in reaction kinetics and selectivity. Precise temperature control and monitoring are essential to ensure the reaction proceeds at an appropriate rate and to minimize the formation of unwanted side products. For example, in some synthetic procedures involving isopropoxy groups, monitoring the reaction temperature (e.g., between 60–80°C) is important to avoid decomposition of the isopropyl group. Temperature control is also highlighted in various synthetic steps for related compounds, such as maintaining temperatures between 40-50°C during etherification or 0-10°C during diazotization. google.com
Solvent Selection and Effects
The choice of solvent significantly impacts the solubility of reactants and products, reaction rate, selectivity, and ease of work-up and purification. researchgate.netubc.caacsgcipr.org Different solvents can have varying effects on a reaction, and selecting the appropriate solvent is a key aspect of reaction optimization. For instance, in the synthesis of 3-fluoroanisole, reaction solvents can include water, N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and tetramethylene sulfone. google.com The solubility of compounds, such as analogous fluorinated anilines, can vary greatly between polar and nonpolar solvents, influencing experimental outcomes. The use of auxiliary substances like solvents should be minimized, and efforts should be made to choose solvents that are chemically sensible, reduce energy requirements, have low toxicity, and minimal environmental impact. acs.orgacsgcipr.org
| Property | Value | Source |
| Molecular Formula | C9H13NO | nih.govambeed.comcenmed.com |
| Molecular Weight | 151.21 g/mol | nih.govambeed.comcenmed.comsigmaaldrich.com |
| CAS Number | 41406-00-2 | nih.govambeed.comcenmed.comsigmaaldrich.com |
| Appearance | Pale Yellow Oil | chembk.com |
| Density | 1.025 g/mL at 25 °C | chembk.comsigmaaldrich.com |
| Boiling Point | 229-230 °C | chembk.comsigmaaldrich.com |
| Flash Point | >110 °C (>230 °F) (closed cup) | chembk.comsigmaaldrich.com |
| Solubility | Insoluble in water; Soluble in organic solvents (Chloroform, Methanol) | chembk.com |
| Refractive Index | n20/D 1.5500 | chembk.comsigmaaldrich.com |
| PubChem CID | 573220 | nih.govambeed.comcenmed.com |
Catalyst Systems for Enhanced Yields and Selectivity
The choice of catalyst system is crucial in the synthesis of this compound to optimize reaction efficiency, maximize yield, and control selectivity, thereby minimizing the formation of unwanted byproducts. While specific detailed studies focusing solely on the comparative performance of various catalysts for the synthesis of this compound were not extensively detailed in the provided sources, insights can be drawn from common synthetic approaches and related reactions.
One potential synthetic route involves the reduction of 3-isopropoxynitrobenzene. The catalytic hydrogenation of nitro groups to amino groups is a well-established method in organic chemistry, often employing heterogeneous catalysts based on transition metals such as palladium, platinum, nickel, or rhodium. For instance, platinum-based catalysts have been explored for the hydroamination of olefins with weakly basic anilines, demonstrating high yields in related reactions nih.gov. Although this pertains to hydroamination rather than nitro reduction, it illustrates the application of platinum catalysts in reactions involving aniline derivatives. Another example, found in the synthesis of a related compound (2,4-dichloro-5-isopropoxy aniline), describes the use of a composite catalyst comprising activated carbon, Fe(OH)3, and Al(OH)3 for the reduction of the corresponding nitrobenzene precursor using hydrazine (B178648) hydrate (B1144303) as a reducing agent google.com. This composite catalyst system was reported to significantly improve reaction yield and reduce waste generation compared to traditional iron powder reduction google.com.
An alternative synthetic strategy for this compound is the alkylation of 3-aminophenol with an isopropylating agent, such as 2-chloropropane. This reaction typically requires a base to facilitate the deprotonation of the phenol (B47542) or amine group. The use of phase transfer catalysts can also be beneficial in such biphasic reaction systems to enhance the reaction rate and yield by facilitating the transfer of reactants between phases chembk.com. One reported method for preparing isopropoxyaniline involves m-aminophenol, sodium hydroxide, toluene, and tetrabutylammonium chloride as a phase transfer catalyst, followed by distillation chembk.com.
| Catalyst System | Proposed/Used For | Notes on Performance (if available) |
| Composite Catalyst (Activated Carbon, Fe(OH)3, Al(OH)3) | Reduction of 2,4-dichloro-5-isopropoxy nitrobenzene google.com | Reported to significantly improve yield and reduce waste compared to iron powder reduction for a related compound. google.com |
| Platinum-based catalysts | Hydroamination of olefins with weakly basic anilines nih.gov | Demonstrated high yields (>95%) in related hydroamination reactions. nih.gov |
| Tetrabutylammonium Chloride (Phase Transfer Catalyst) | Alkylation of m-aminophenol chembk.com | Used in conjunction with a base (NaOH) and solvent (toluene) for isopropoxyaniline preparation. chembk.com |
| PtO2 | Mentioned in context of 3-Isopropoxynitrobenzene synthesis routes | Specific role and performance in this compound synthesis unclear from the snippet. |
Purification Techniques in Synthesis
Following the synthesis of this compound, purification is typically required to isolate the desired product from unreacted starting materials, byproducts, and catalysts. The specific purification techniques employed can depend on the synthesis route used and the physical properties of the crude product and impurities.
Common purification techniques applicable to organic synthesis, and mentioned in the context of reactions involving this compound or similar compounds, include extraction, drying, filtration, chromatography, and crystallization.
Liquid-liquid extraction is often used to separate the product based on differential solubility between two immiscible solvents. This is frequently followed by drying the organic phase to remove residual water, often using anhydrous salts like sodium sulfate (B86663) mdpi.comsemanticscholar.orgnih.gov. Filtration is used to remove solid impurities, such as spent catalysts or inorganic salts, from the reaction mixture or dissolved product mdpi.comsemanticscholar.org.
Chromatographic techniques, particularly flash column chromatography on silica (B1680970) gel, are powerful methods for separating components of a mixture based on their differing affinities for a stationary phase. This technique was mentioned as a purification step for crude products in synthetic procedures where this compound was used as a reactant or a related compound was synthesized mdpi.comsemanticscholar.orgnih.gov. Different solvent systems (eluents) are used to achieve effective separation, such as mixtures of dichloromethane and n-hexane, or ethyl acetate and n-hexane mdpi.comsemanticscholar.org.
Crystallization involves dissolving the crude solid product in a suitable solvent or mixture of solvents at an elevated temperature and then allowing the solution to cool, causing the desired compound to crystallize out while impurities remain in solution. Trituration, which involves grinding a solid in a solvent to remove soluble impurities, can sometimes be used in conjunction with filtration as a purification step nih.gov. A study involving the synthesis of an arylimidamide-azole hybrid where this compound was a starting material mentioned purification steps including trituration with diethyl ether/hexanes followed by filtration, and further crystallization using hexanes/ethyl acetate to obtain the final product nih.gov.
Distillation is another technique that can be applied for the purification of liquid products based on their boiling points chembk.com. This compound is reported to have a boiling point of 229-230 °C chembk.comsigmaaldrich.comchemicalbook.com, which allows for its separation from components with significantly different boiling points.
The specific sequence and optimization of these purification techniques would depend on the purity required for the final application of the this compound.
Chemical Reactivity and Mechanistic Investigations
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (SEAr) is a characteristic reaction for benzene (B151609) derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. The rate and regioselectivity of this reaction are profoundly influenced by the substituents already present. In 3-isopropoxyaniline, both the amino and isopropoxy groups are activating and ortho, para-directing. The amino group is one of the most powerful activating groups, and its directing effect typically dominates.
Table 1: Directing Effects of Substituents in this compound
| Substituent | Position on Ring | Electronic Effect | Activating/Deactivating | Ortho, Para / Meta Directing |
|---|---|---|---|---|
| Amino (-NH2) | 1 | +R >> -I (Resonance Donating) | Strongly Activating | Ortho, Para |
Halogenation Studies
Halogenation is a classic example of electrophilic aromatic substitution. Due to the high reactivity of the this compound ring, mild halogenating agents are preferred to prevent overreaction and control selectivity.
N-bromosuccinimide (NBS) is a versatile reagent used for electrophilic bromination of electron-rich aromatic compounds such as anilines and phenols. It serves as a source of electrophilic bromine, often providing better regioselectivity and milder reaction conditions compared to molecular bromine (Br2).
For this compound, the reaction with NBS is expected to proceed rapidly. The directing effects of the two substituents determine the position of bromination. The amino group strongly directs incoming electrophiles to the ortho (position 2 and 6) and para (position 4) positions. The isopropoxy group directs to its ortho (positions 2 and 4) and para (position 6) positions. The positions are therefore activated as follows:
Position 4: Para to the amino group and ortho to the isopropoxy group. This position is highly activated.
Position 6: Ortho to the amino group and para to the isopropoxy group. This position is also highly activated.
Position 2: Ortho to both the amino and isopropoxy groups. While electronically activated, this position is subject to significant steric hindrance from the adjacent bulky isopropoxy group.
Therefore, bromination with NBS is predicted to yield a mixture of 4-bromo-3-isopropoxyaniline and 2-bromo-5-isopropoxyaniline (corresponding to attack at position 6), with the former often being the major product due to the powerful para-directing effect of the amine. Using dimethylformamide (DMF) as a solvent with NBS has been shown to enhance para-selectivity in the bromination of aromatic amines.
The precise determination of the isomeric products from the bromination of this compound is crucial. While one-dimensional ¹H and ¹³C NMR can provide significant information, two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful technique for unambiguous structural elucidation.
NOESY experiments detect through-space interactions between protons that are in close proximity (typically < 5 Å), regardless of whether they are connected through bonds. This information is invaluable for determining regiochemistry. For instance, in the potential bromination products:
If 4-bromo-3-isopropoxyaniline is formed, a NOESY spectrum would show a correlation (cross-peak) between the methine proton (-CH-) of the isopropoxy group and the aromatic proton at position 2. No such correlation would be observed with the proton at position 5.
If 2-bromo-3-isopropoxyaniline is formed, no NOE would be expected between the isopropoxy methine proton and any adjacent aromatic protons, as the ortho positions are substituted by bromine and the amino group.
If 2-bromo-5-isopropoxyaniline (from attack at position 6) is formed, a NOE correlation would be observed between the isopropoxy methine proton and the aromatic proton at position 4.
By mapping these spatial relationships, the exact substitution pattern of the brominated products can be definitively confirmed.
Nitration and Sulfonation Reactions
Nitration and sulfonation are fundamental electrophilic aromatic substitution reactions that introduce nitro (-NO2) and sulfonic acid (-SO3H) groups, respectively.
Nitration: The direct nitration of anilines with a mixture of nitric acid and sulfuric acid is often problematic. The strongly acidic and oxidizing conditions can lead to the oxidation of the highly reactive amino group, resulting in the formation of complex mixtures and tarry by-products. To circumvent this, a common strategy involves the protection of the amino group by acetylation to form an amide (e.g., N-(3-isopropoxyphenyl)acetamide). This N-acetyl group is still an ortho, para-director but is less activating than the amino group, allowing for a more controlled reaction. Nitration of the protected compound would then be directed by both the N-acetyl and isopropoxy groups, leading primarily to substitution at the position para to the activating N-acetyl group. Subsequent hydrolysis of the amide would then yield the desired nitro-substituted this compound.
Sulfonation: Aromatic sulfonation is typically achieved by treating the aromatic compound with fuming sulfuric acid (H2SO4 + SO3) or concentrated sulfuric acid. This reaction is generally reversible. For this compound, the strong activating effects of the substituents would facilitate sulfonation. The sulfonic acid group would be directed to the ortho and para positions relative to the amino group. Given the steric bulk of the sulfonic acid group and the isopropoxy group, substitution at the para position (position 4) is highly favored. The reaction of anilines with sulfuric acid can lead to the formation of para-aminobenzenesulfonic acids.
Table 2: Summary of Electrophilic Substitution Reactions
| Reaction | Reagents | Key Considerations | Expected Major Product(s) |
|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | Mild conditions, good for activated rings. | 4-Bromo-3-isopropoxyaniline and 2-bromo-5-isopropoxyaniline |
| Nitration | HNO3, H2SO4 | Requires protection of the -NH2 group (e.g., as acetamide) to prevent oxidation. | 4-Nitro-3-isopropoxyaniline (after deprotection) |
| Sulfonation | Fuming H2SO4 | Reversible reaction; substitution is directed to the least sterically hindered activated position. | 4-Amino-2-isopropoxybenzenesulfonic acid |
Nucleophilic Substitution Reactions
In contrast to electrophilic substitution, nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on the aromatic ring by a nucleophile.
Reactions involving the Isopropoxy Group
For a nucleophilic aromatic substitution reaction to occur, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups (such as -NO2) positioned ortho or para to a good leaving group. These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction.
The this compound molecule does not meet these criteria. Both the amino and isopropoxy groups are electron-donating, which enriches the ring with electron density and destabilizes the potential negatively charged intermediate required for an SNAr mechanism. Consequently, the direct displacement of the isopropoxy group by a nucleophile via an SNAr pathway is considered extremely unfavorable.
An alternative, though generally difficult, reaction would be the cleavage of the ether linkage. This would involve a nucleophilic attack on the alkyl portion of the isopropoxy group (at the methine carbon) in an SN2-type reaction. Such reactions on aryl ethers typically require harsh conditions, such as strong acids like HBr or HI, and proceed by protonation of the ether oxygen followed by attack of the halide ion. This would result in the formation of 3-aminophenol (B1664112) and 2-propyl halide.
Reactions at the Amine Nitrogen
The lone pair of electrons on the amine nitrogen of this compound makes it a nucleophilic center, susceptible to reactions with various electrophiles. Common transformations include acylation, alkylation, and diazotization.
Acylation reactions, for instance, involve the treatment of this compound with acylating agents like acid chlorides or anhydrides to form the corresponding amides. This reaction is often employed to protect the amino group during multi-step syntheses.
Alkylation of the amine nitrogen can be achieved using alkyl halides. However, these reactions can sometimes lead to a mixture of mono- and poly-alkylated products. A direct method for preparing this compound itself involves the alkylation of 3-aminophenol with 2-chloropropane (B107684) in the presence of a base and a phase transfer catalyst.
Diazotization, the reaction of this compound with nitrous acid (generated in situ from sodium nitrite and a strong acid), yields a diazonium salt. organic-chemistry.org These salts are versatile intermediates that can undergo a variety of subsequent reactions, such as Sandmeyer, Schiemann, and azo coupling reactions, to introduce a wide range of functional groups onto the aromatic ring. organic-chemistry.org
Cross-Coupling Reactions
This compound serves as a valuable coupling partner in various palladium-catalyzed cross-coupling reactions, which are fundamental tools for the construction of carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling Investigations
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. nih.gov While specific studies detailing the Suzuki-Miyaura coupling of this compound as the amine component are not extensively documented in readily available literature, the general principles of this reaction are well-established. In a typical Suzuki-Miyaura reaction, an aryl halide or triflate couples with an arylboronic acid in the presence of a palladium catalyst and a base. The reaction is tolerant of a wide variety of functional groups and is a cornerstone of modern organic synthesis. nih.gov
The general mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
Buchwald-Hartwig Amination with this compound
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides or triflates and amines. wikipedia.orgrug.nl This reaction is of paramount importance for the synthesis of arylamines. This compound can serve as the amine component in such reactions.
The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation to form a palladium amido complex. Reductive elimination from this complex then affords the desired arylamine and regenerates the Pd(0) catalyst. wikipedia.org The choice of ligand on the palladium catalyst is crucial for the success of the reaction and can influence the reaction rate and substrate scope. rug.nl
Influence of Steric Effects from Isopropoxy Group on Reactivity
The isopropoxy group at the meta-position in this compound can exert steric effects that influence its reactivity in cross-coupling reactions. While not as pronounced as ortho-substituents, the bulky isopropyl group can affect the approach of the palladium catalyst and the other coupling partner. In palladium-catalyzed couplings, steric hindrance can impact the rates of oxidative addition and reductive elimination. researchgate.net For instance, highly sterically hindered substrates may require more specialized catalyst systems, such as those with bulky, electron-rich phosphine ligands, to achieve efficient coupling. researchgate.netrsc.org The steric profile of the ligand itself is a critical parameter in overcoming the steric hindrance of the substrates. nih.gov
Palladium-catalyzed C-N cross-coupling reactions
Palladium-catalyzed C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination, are a cornerstone of modern synthetic chemistry for the formation of arylamines. mit.edunih.gov These reactions offer a versatile and efficient method for constructing C(sp²)–N bonds. The reaction typically involves an aryl halide or pseudohalide and an amine in the presence of a palladium catalyst and a base. rug.nl
The development of various phosphine ligands has been instrumental in expanding the scope of this reaction to include a wide range of amines and aryl halides, including those with challenging steric and electronic properties. nih.gov While specific examples detailing the use of this compound in a broad scope of palladium-catalyzed C-N cross-coupling reactions are not extensively compiled in single sources, its participation as an aniline (B41778) derivative is well within the established capabilities of this methodology.
Oxidation and Reduction Chemistry
The chemical behavior of this compound also encompasses its susceptibility to oxidation and the methods for its formation via reduction.
Oxidation: The amino group of this compound, like other anilines, is susceptible to oxidation. The oxidation of substituted anilines can lead to a variety of products, including azoxybenzenes and nitrobenzenes, depending on the oxidant and reaction conditions. acs.org For instance, the oxidation of anilines with reagents like peracetic acid or sodium perborate can yield the corresponding nitroarenes. mdpi.com The selectivity of the oxidation can often be controlled by adjusting reaction parameters such as the choice of base. acs.org The kinetics of aniline oxidation have been studied using enzymatic systems, such as horseradish peroxidase, revealing that the reaction proceeds via an electron donation from the amine to the oxidizing species. cdnsciencepub.comresearchgate.net Anodic oxidation of substituted anilines in aqueous media has also been shown to lead to coupling products. acs.org
Reduction: A primary synthetic route to this compound involves the reduction of the corresponding nitro compound, 3-isopropoxynitrobenzene. This transformation is a common and efficient method for the preparation of aromatic amines. A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel is a widely used method. Other reagents, such as iron in acidic media or tin(II) chloride, are also effective for the reduction of nitroarenes to anilines.
Oxidation of the Amino Group to Nitroso or Nitro Derivatives
The primary amino group of anilines can be oxidized to form nitroso (-NO) or nitro (-NO2) derivatives. This transformation is a key reaction in synthetic organic chemistry, providing access to important classes of compounds. mdpi.com The oxidation of anilines, including substituted variants like this compound, can proceed through nitroso intermediates, which may be isolated or further oxidized to the corresponding nitro compounds. scispace.comnih.gov
Various oxidizing agents have been developed for this purpose, with the choice of reagent and reaction conditions determining the final product. mdpi.com Common oxidants include peroxy acids, hydrogen peroxide with metal catalysts, and sodium perborate. mdpi.comorganic-chemistry.org For instance, the oxidation of anilines to nitroso compounds can be achieved using hydrogen peroxide in the presence of molybdenum or tungsten catalysts. scispace.comorganic-chemistry.org Further oxidation to the nitro derivative can often be accomplished by adjusting reaction conditions, such as increasing the temperature. organic-chemistry.org
Electron-rich aryl amines, which would include this compound due to its two electron-donating groups, generally yield the corresponding nitroarenes in higher yields compared to electron-poor anilines when using hydrogen peroxide. mdpi.com However, electron-rich anilines can also be prone to over-oxidation and the formation of side products. mdpi.com The presence of substituents on the aromatic ring influences the reaction's outcome. mdpi.com
| Oxidizing System | Typical Product | General Observations |
|---|---|---|
| Peroxybenzoic Acid | Nitroso Compounds | Effective for the oxidation of various substituted anilines. nih.govrsc.org |
| H₂O₂ / Molybdenum or Tungsten Catalysts | Nitroso or Nitro Compounds | Product selectivity (nitroso vs. nitro) can be controlled by temperature. scispace.comorganic-chemistry.org |
| Sodium Perborate (NaBO₃·4H₂O) | Nitro Compounds | An efficient oxidant, particularly for anilines with electron-withdrawing groups. Electron-rich anilines may give lower yields. mdpi.com |
| m-Chloroperoxybenzoic acid (m-CPBA) | Nitro Compounds | A strong oxidizing agent used for the conversion of anilines to nitro derivatives, often in the presence of a catalyst. researchgate.net |
Reduction Reactions of this compound
Literature detailing the reduction of the this compound molecule itself is limited. The amino group (-NH₂) in the aniline structure is already in a reduced state. Typically, in the context of this functional group, reactions involve the reduction of a corresponding nitro compound to synthesize the aniline. For example, a common synthetic strategy for substituted anilines involves the reduction of a nitro group, often using methods like catalytic hydrogenation or reduction with metals such as iron powder. While the aromatic ring of aniline can be reduced under specific, often harsh, catalytic hydrogenation conditions to form cycloalkylamines, specific studies documenting this reaction for this compound are not readily found.
Complex Formation and Coordination Chemistry
The coordination chemistry of this compound is primarily centered around the lone pair of electrons on the nitrogen atom of the amino group, which can act as a Lewis base to coordinate with metal ions.
Chelate formation with metal ions
Chelation involves the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal ion. ucl.ac.uk For this compound to act as a chelating agent, it would need to coordinate to a metal ion through more than one donor site. While the primary coordination site is the amino nitrogen, potential chelation could involve the ether oxygen of the isopropoxy group. However, the formation of a stable chelate ring involving the meta-positioned isopropoxy group is sterically and electronically less favorable compared to ligands with ortho-positioned donor atoms.
Colorimetric chelating reagents form colored complexes with metal ions, and their selectivity is dependent on the dissociation constants of the metal ions. interchim.fr While this compound is not a classical chelating agent like EDTA, which forms highly stable 1:1 complexes with most divalent and higher-valency metal ions, its derivatives could be designed to enhance chelation capabilities. interchim.frdcu.ie
Ligand behavior in coordination compounds
As a ligand, this compound is expected to behave as a monodentate ligand, coordinating to metal centers via the nitrogen atom of the amino group. In aqueous solutions, metal ions are solvated, and the formation of a coordination complex involves the displacement of weakly coordinating water molecules by the stronger coordinating aniline ligand. dcu.ie The stability of the resulting metal complex is described by its formation or stability constant. dcu.ie
The field of nuclear medicine utilizes chelators that can effectively bind various metal ions. nih.gov Ligands like DOTA are effective for smaller ions, while others like macropa are better for larger metal ions. nih.gov The design of such ligands is highly specific to the size and coordination preferences of the target metal. The simple structure of this compound makes it an unlikely candidate for such applications without significant modification, but it serves as a foundational building block for more complex potential ligands.
Reaction Mechanism Elucidation
Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and controlling product selectivity.
Kinetic Studies of Reactions
Kinetic studies involve measuring reaction rates to understand the sequence of elementary steps that constitute a reaction mechanism. Methods like stopped-flow analysis are used to study rapid reactions, including bimolecular processes such as ligand binding to a metal ion or protein. nih.gov
In a typical kinetic analysis of a bimolecular reaction, pseudo-first-order conditions are employed by using a large excess of one reactant. nih.gov The observed rate constant (kobs) is then measured at various concentrations of the excess reactant. A plot of kobs versus concentration can yield the second-order rate constant for the association (k₁) and the first-order rate constant for the dissociation (k-1) of the complex. nih.gov
While these methodologies are broadly applicable to reactions involving this compound, such as its oxidation or complexation with metal ions, specific kinetic studies and rate data for this compound are not extensively detailed in the available literature. General studies on aniline oxidation show that the reaction can be complex, sometimes involving radical intermediates, which can complicate selectivity and mechanistic elucidation. reddit.com
Identification of Reaction Intermediates
While specific studies isolating or spectroscopically identifying reaction intermediates for every reaction of this compound are not extensively documented in publicly available literature, the expected intermediates can be inferred from well-established reaction mechanisms for aromatic amines. Key derivatization reactions include diazotization followed by coupling or substitution, and acylation or alkylation of the amino group.
Diazotization Reaction Intermediates:
One of the most common derivatization pathways for aromatic amines like this compound is diazotization. This reaction proceeds through a series of well-understood intermediates when the amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid).
The key sequential intermediates in the diazotization of this compound are proposed as follows:
N-Nitrosoamine: The initial reaction between the nucleophilic amino group of this compound and the nitrosonium ion (NO⁺), the electrophile generated from nitrous acid, forms an N-nitrosoamine intermediate.
Diazohydroxide: The N-nitrosoamine undergoes tautomerization to a diazohydroxide.
Diazonium Ion: In the acidic medium, the hydroxyl group of the diazohydroxide is protonated, followed by the loss of a water molecule to yield the relatively stable 3-isopropoxybenzenediazonium ion. This diazonium salt is a versatile intermediate for various subsequent reactions.
The general stability of arenediazonium salts allows them to be used as intermediates for introducing a wide range of functional groups onto the aromatic ring.
| Intermediate | Precursor | Key Transformation |
| N-Nitrosoamine | This compound + Nitrosonium ion | Electrophilic attack of NO⁺ on the amino group |
| Diazohydroxide | N-Nitrosoamine | Tautomerization |
| 3-Isopropoxybenzenediazonium ion | Diazohydroxide | Protonation and dehydration |
Intermediates in Other Derivatizations:
For other reactions, such as acylation, the initial intermediate is typically a tetrahedral intermediate formed from the nucleophilic attack of the amino group on the acylating agent (e.g., an acid chloride or anhydride). Subsequent collapse of this intermediate eliminates a leaving group to form the amide product.
Mechanistic Pathways of Derivatization
The derivatization of this compound can proceed through several mechanistic pathways, largely dependent on the reagents and reaction conditions. The presence of the activating amino and isopropoxy groups influences the reactivity of the aromatic ring, making it susceptible to electrophilic substitution, while the amino group itself is a primary site for nucleophilic reactions.
Electrophilic Aromatic Substitution:
The -NH₂ and -OCH(CH₃)₂ groups are both activating and ortho-, para-directing. This means that electrophilic substitution reactions on the aromatic ring of this compound will be directed to the positions ortho and para to these groups. The combined directing effects will favor substitution at positions 2, 4, and 6.
Nucleophilic Acylation and Alkylation at the Nitrogen Atom:
The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile. Reactions with electrophiles such as acyl chlorides, anhydrides, or alkyl halides will proceed via nucleophilic attack by the nitrogen atom.
Acylation: The reaction with an acylating agent typically follows a nucleophilic addition-elimination mechanism to form an N-acylated derivative (an amide). This is a common strategy to protect the amino group or to introduce new functional moieties.
Alkylation: Direct alkylation of the amino group can be more complex, as over-alkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, is possible.
Formation of Triazolopyrimidines:
Advanced Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it provides information about the chemical environment of protons and carbons, their connectivity, and their spatial relationships.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to determine the number and type of hydrogen atoms in a molecule. The spectrum of 3-Isopropoxyaniline shows distinct signals corresponding to the aromatic protons, the protons of the isopropoxy group, and the amine protons. chemicalbook.com
The aromatic region typically displays complex multiplets between 6.20 and 7.02 ppm. The proton at the C5 position, situated between two electron-donating groups, is expected to be the most upfield of the aromatic signals. The amine (-NH₂) protons usually appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration. chemicalbook.com The isopropoxy group gives rise to two characteristic signals: a septet (a signal split into seven lines) for the single methine (-CH) proton around 4.46 ppm and a doublet (a signal split into two lines) for the six equivalent methyl (-CH₃) protons at approximately 1.29 ppm. chemicalbook.com The integration of these signals confirms the ratio of protons in the molecule.
Interactive Table: ¹H NMR Chemical Shift Assignments for this compound Data recorded on a 400 MHz spectrometer in CDCl₃. chemicalbook.com
| Assignment | Structure Fragment | Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | Ar-H | 7.012 | t |
| Aromatic-H | Ar-H | 6.292 | d |
| Aromatic-H | Ar-H | 6.226 | t |
| Aromatic-H | Ar-H | 6.203 | d |
| Methine-H | -O-CH -(CH₃)₂ | 4.463 | sept |
| Amine-H | -NH₂ | 3.62 | br s |
| Methyl-H | -CH-(CH₃ )₂ | 1.291 | d |
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. For this compound, nine distinct signals are expected, corresponding to each unique carbon atom in the structure. The chemical shifts are influenced by the electronic environment of each carbon.
The carbon atom attached to the oxygen (C3) and the carbon atom attached to the nitrogen (C1) are significantly deshielded and appear downfield. The carbons of the isopropoxy group appear in the upfield region of the spectrum. The interpretation of these shifts allows for a complete mapping of the carbon skeleton. kpi.ua
Interactive Table: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Assignment | Structure Fragment | Expected Chemical Shift Range (ppm) |
| C1 | C -NH₂ | 145-150 |
| C2 | Ar-C H | 100-110 |
| C3 | C -O | 158-162 |
| C4 | Ar-C H | 105-115 |
| C5 | Ar-C H | 128-132 |
| C6 | Ar-C H | 100-110 |
| C7 (Methine) | -O-C H-(CH₃)₂ | 68-72 |
| C8, C9 (Methyl) | -CH-(C H₃)₂ | 20-25 |
Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that identifies protons that are close to each other in space, typically within 5 angstroms, regardless of whether they are connected through chemical bonds. youtube.com This is particularly useful for confirming the regiochemistry of substituted aromatic rings.
For this compound, a key NOESY correlation would be observed between the methine proton of the isopropoxy group (-O-CH-(CH₃)₂) and the aromatic protons at the C2 and C4 positions. researchgate.net The presence of these cross-peaks in the NOESY spectrum provides definitive evidence of their spatial proximity, confirming that the isopropoxy group is located at the C3 position (meta) relative to the amine group. This distinguishes it from the ortho and para isomers, which would exhibit different NOE patterns. acs.org
Other 2D NMR experiments are invaluable for the complete and unambiguous assignment of all signals in the ¹H and ¹³C NMR spectra.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. In this compound, it would show a clear correlation between the methine septet and the methyl doublet of the isopropoxy group, confirming their connectivity. It would also map the coupling relationships between the adjacent protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with the carbon atom to which it is directly attached. It allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum based on the already assigned ¹H NMR signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. For instance, the methyl protons of the isopropoxy group would show a correlation to the methine carbon and, crucially, to the C3 carbon of the aromatic ring, confirming the attachment point of the entire isopropoxy substituent.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through fragmentation analysis. The monoisotopic mass of this compound (C₉H₁₃NO) is 151.099714 Da. chemspider.comnih.gov
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically to within 5 ppm), which allows for the unambiguous determination of a molecule's elemental composition. longdom.org This capability is essential for identifying unknown compounds, such as degradation products that may form during storage or under stress conditions (e.g., exposure to light, heat, or oxidizing agents). umb.edunih.gov
In a typical degradation study, a sample of this compound would be subjected to forced degradation. The resulting mixture would be analyzed using a hyphenated technique like Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS). The chromatogram would separate the parent compound from any newly formed impurities.
HRMS analysis of a new peak could, for example, yield an exact mass of 167.0946 Da. This mass corresponds to an elemental formula of C₉H₁₃NO₂, indicating the addition of an oxygen atom to the parent molecule. This suggests the formation of a hydroxylated or N-oxide degradation product. Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the ion of interest is fragmented. By comparing the fragmentation pattern of the degradation product to that of the parent this compound, the site of modification can often be determined, enabling a confident structural assignment. nih.gov
LC-MS and GC-MS for Purity and Identity Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques essential for the definitive identification and purity assessment of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) couples the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. For a volatile compound like this compound, GC-MS is an ideal method for confirming its identity and quantifying impurities. The sample is vaporized and separated on a capillary column, after which the eluted components are ionized, typically by electron impact (EI). The resulting fragmentation pattern serves as a molecular fingerprint. The identity of this compound can be confirmed by comparing its mass spectrum to established libraries, such as the NIST Mass Spectrometry Data Center. The molecular ion peak ([M]⁺) would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight (151.21 g/mol ). nih.gov
Key fragmentation data from the NIST library for this compound provides insight into its structure. nih.gov
Interactive Data Table: GC-MS Fragmentation of this compound Below is a sortable and searchable table detailing the primary mass-to-charge ratios observed in the mass spectrum of this compound.
| Rank | Mass-to-Charge Ratio (m/z) | Interpretation |
| 1 | 109 | Base Peak, likely loss of isopropoxy radical |
| 2 | 151 | Molecular Ion Peak [M]⁺ |
| 3 | 80 | Fragment from the aromatic ring |
Data sourced from NIST Mass Spectrometry Data Center as cited in PubChem. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) is employed for analyzing less volatile or thermally labile impurities that may be present in a sample of this compound. It provides critical information on molecular weight and structure. In LC-MS, the compound is separated via liquid chromatography and then introduced into the mass spectrometer, often using softer ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). These methods typically generate the protonated molecular ion ([M+H]⁺), which for this compound would be detected at m/z 152. This technique is invaluable for identifying by-products or degradation products from synthesis, providing a comprehensive purity profile.
Chromatographic Techniques
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional High-Performance Liquid Chromatography (HPLC) for the analysis of pharmaceutical intermediates like this compound. By utilizing columns packed with sub-2 µm particles, UHPLC systems operate at higher pressures to achieve superior resolution, increased speed, and enhanced sensitivity.
This high resolving power is particularly advantageous for impurity profiling. In the synthesis of this compound, structurally similar impurities, such as positional isomers or precursors like 3-aminophenol (B1664112), can be challenging to separate. UHPLC can effectively resolve these closely related compounds, allowing for their accurate quantification even at trace levels. The increased speed of UHPLC also allows for higher sample throughput during quality control processes. A typical UHPLC method for this compound would involve a reversed-phase column and a mobile phase gradient of water and acetonitrile (B52724) with a suitable modifier, coupled with UV detection to quantify the main component and any impurities.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of chemical reactions in real-time. For the synthesis of this compound, for instance, in the alkylation of 3-aminophenol with an isopropylating agent, TLC can be used to track the consumption of the starting material and the formation of the product.
A standard TLC monitoring procedure involves spotting three lanes on a silica (B1680970) gel plate: the starting material (reactant), the reaction mixture, and a "cospot" containing both the starting material and the reaction mixture. The plate is then developed in an appropriate solvent system. The disappearance of the reactant spot and the appearance of a new product spot in the reaction mixture lane indicate that the reaction is proceeding. The cospot helps to definitively distinguish the reactant from the product, especially if they have similar retention factor (Rf) values. Visualization can be achieved under a UV lamp, as the aromatic ring in this compound is UV-active, or by using chemical stains that react with the amine functional group.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary techniques that provide detailed information about the vibrational modes of a molecule, allowing for the identification of key functional groups. The analysis of the this compound spectrum reveals characteristic vibrations for its amine, ether, and substituted aromatic ring moieties.
Infrared (IR) Spectroscopy: In the IR spectrum of this compound, the primary amine (-NH₂) group is identified by a pair of medium-to-weak absorption bands in the 3200-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. wpmucdn.com The C-N stretching vibration of the aromatic amine appears in the 1250-1360 cm⁻¹ range. The ether linkage is characterized by a strong C-O-C asymmetric stretching band, typically around 1200-1250 cm⁻¹, and a symmetric stretch near 1040 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the benzene (B151609) ring appear in the 1450-1600 cm⁻¹ region. wpmucdn.com
Raman Spectroscopy: Raman spectroscopy is particularly useful for identifying vibrations of non-polar bonds. The aromatic ring vibrations in this compound often produce strong signals in the Raman spectrum. Symmetrically substituted aromatic rings and C=C bonds are readily observable. Theoretical calculations on aniline (B41778) show characteristic Raman shifts for N-H stretching between 2800-3600 cm⁻¹. researchgate.net
Interactive Data Table: Key Vibrational Frequencies for this compound This table summarizes the expected vibrational frequencies for the main functional groups in this compound. Users can filter by functional group or spectral range.
| Functional Group | Bond Vibration | Typical Wavenumber (cm⁻¹) | Technique |
| Primary Aromatic Amine | N-H stretch (asymmetric & symmetric) | 3200 - 3500 | IR, Raman |
| Primary Aromatic Amine | N-H bend (scissoring) | 1590 - 1650 | IR |
| Primary Aromatic Amine | C-N stretch | 1250 - 1360 | IR |
| Alkyl Aryl Ether | C-O-C stretch (asymmetric) | 1200 - 1275 | IR |
| Alkyl Aryl Ether | C-O-C stretch (symmetric) | 1020 - 1075 | IR |
| Aromatic Ring | C-H stretch | 3000 - 3100 | IR, Raman |
| Aromatic Ring | C=C stretch (in-ring) | 1450 - 1600 | IR, Raman |
| Isopropyl Group | C-H stretch | 2850 - 2970 | IR, Raman |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and the conformation of the molecule in the solid state. To perform this analysis, a high-quality single crystal of this compound must be grown. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed to construct a model of the electron density, from which the atomic structure is determined. wiley.com
As of the current literature review, a publicly available crystal structure for this compound has not been reported. If such a study were conducted, it would reveal the planarity of the aromatic ring, the orientation of the isopropoxy and amine substituents relative to the ring, and the specific intermolecular interactions, such as hydrogen bonding involving the amine group, that dictate the crystal packing. This information is invaluable for understanding its physical properties and for computational modeling studies.
Computational Chemistry and Modeling
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and inherent reactivity of 3-isopropoxyaniline. These calculations provide a detailed picture of how electrons are distributed within the molecule, which is key to predicting its chemical behavior.
Key electronic properties and reactivity descriptors are determined through these methods:
Electron Density and Electrostatic Potential: Calculations reveal that the nitrogen atom of the amino group is a site of high electron density, making it a primary center for electrophilic attack and hydrogen bonding. The isopropoxy group, being an electron-donating group, increases the electron density on the aromatic ring, particularly at the ortho and para positions relative to itself, thereby activating these sites for electrophilic aromatic substitution.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. For aniline (B41778) derivatives, the HOMO is typically localized on the aromatic ring and the amino group, indicating these are the primary sites for oxidation or reaction with electrophiles. The energy of the HOMO is correlated with the ionization potential and can be used to predict properties like oxidation potential. umn.edu The LUMO energy relates to the electron affinity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.
Reactivity Descriptors: DFT calculations are used to determine global and local reactivity descriptors such as chemical potential, hardness, softness, and the electrophilicity index. benthamdirect.com Fukui functions can also be calculated to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. benthamdirect.com For substituted anilines, these calculations help quantify the influence of substituents on the reactivity of the entire molecule.
| Property | Typical Calculated Value/Descriptor | Significance |
|---|---|---|
| HOMO Energy | -5.0 to -6.0 eV | Indicates susceptibility to electrophilic attack; related to ionization potential. |
| LUMO Energy | -0.5 to 0.5 eV | Indicates susceptibility to nucleophilic attack; related to electron affinity. |
| HOMO-LUMO Gap | ~5.0 eV | Relates to chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
| Dipole Moment | 1.5 to 2.5 D | Quantifies the molecule's overall polarity, influencing solubility and intermolecular interactions. |
Molecular Modeling and Dynamics Simulations
While quantum mechanics provides a static picture of the electronic structure, molecular modeling and dynamics (MD) simulations offer insights into the dynamic behavior of this compound. These methods simulate the movement of atoms over time, providing a view of conformational changes and intermolecular interactions.
Conformational Analysis: The isopropoxy group attached to the aniline ring is flexible and can adopt various conformations due to rotation around the C-O bond. Molecular mechanics and dynamics simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them. scispace.com This is crucial for understanding how the molecule's shape influences its packing in crystals or its binding to a receptor.
Intermolecular Interactions: MD simulations are particularly useful for studying how this compound interacts with other molecules, such as solvents or biological macromolecules. For instance, simulations of aniline in aqueous solution have been used to analyze the formation and dynamics of hydrogen bonds between the amino group and water molecules. bohrium.com Such studies can elucidate solvation effects on reactivity and predict properties like solubility. In the context of materials science, simulations can model the interactions within polymers derived from this compound, helping to understand their structural organization. nih.gov
Prediction of Molecular Structures and Properties
A primary application of computational chemistry is the ab initio prediction of molecular structures and properties. By solving the Schrödinger equation with certain approximations, the equilibrium geometry of this compound can be determined with high accuracy.
Geometric Parameters: Methods like DFT at the B3LYP/6-31G** level of theory can predict bond lengths, bond angles, and dihedral angles. scispace.com For aniline, calculations show that the nitrogen atom of the amino group is pyramidalized, and this structural feature is well-reproduced by computational models. researchgate.net The calculated geometric parameters are often in excellent agreement with experimental data obtained from techniques like X-ray crystallography. scispace.com
Spectroscopic Properties: Computational methods can predict various spectroscopic properties. For example, the calculation of vibrational frequencies allows for the simulation of infrared (IR) and Raman spectra. physchemres.orgresearchgate.net The predicted spectra can be compared with experimental results to confirm the molecular structure and aid in the assignment of spectral bands. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to help interpret experimental NMR data.
| Parameter | Predicted Value (DFT) | Typical Experimental Value |
|---|---|---|
| C-N Bond Length | ~1.40 Å | 1.39 - 1.41 Å |
| Aromatic C-C Bond Length | ~1.39 Å | 1.38 - 1.40 Å |
| C-O (Aromatic) Bond Length | ~1.37 Å | 1.36 - 1.38 Å |
| H-N-H Bond Angle | ~112° | ~113° |
| C-C-N Bond Angle | ~121° | ~121° |
Analysis of Reaction Mechanisms through Computational Methods
Computational chemistry is an invaluable tool for elucidating the detailed mechanisms of chemical reactions involving this compound. By modeling the entire reaction pathway, researchers can gain a deeper understanding of how transformations occur.
Transition State Theory: To study a reaction, computational chemists locate the structures of the reactants, products, and, most importantly, the transition states (TS). The energy difference between the reactants and the transition state corresponds to the activation energy, which determines the reaction rate. mdpi.com For reactions involving aniline derivatives, such as electrophilic substitution, acylation, or diazotization, DFT calculations can map out the potential energy surface, identifying the lowest energy path from reactants to products. acs.org
Reaction Pathways: Computational studies can differentiate between competing reaction pathways. For example, in a reaction of an aniline derivative, it might be unclear whether a reagent attacks the amino group or the aromatic ring. By calculating the activation energies for both possibilities, the more favorable pathway can be identified. mdpi.comnih.gov This predictive capability is crucial for understanding selectivity in organic synthesis. For instance, computational studies on rhodium-catalyzed reactions of aniline derivatives have been used to analyze the feasibility of different catalytic cycles, including C-H activation, insertion, and reductive elimination steps, ultimately identifying the rate-determining step. acs.org
Integration of Computational and Experimental Data
The most powerful approach in modern chemical research is the synergy between computational modeling and experimental work. This iterative process allows for a more comprehensive understanding of the chemical system under investigation.
Model Validation: Experimental data are essential for validating and refining computational models. For example, experimentally measured oxidation potentials of a series of substituted anilines can be used to benchmark the accuracy of different computational methods (like semiempirical, DFT, or ab initio) for predicting this property. umn.edu A strong correlation between calculated and experimental values gives confidence in the model's predictive power. researchgate.net
Guiding Experimentation: Computational predictions can guide experimental design, saving time and resources. For example, if the goal is to synthesize a derivative of this compound with specific electronic properties, computational screening of various potential substituents can identify the most promising candidates before any synthetic work is undertaken. nih.gov Similarly, if a reaction gives an unexpected product, computational analysis of the mechanism can provide a rational explanation for the outcome, as demonstrated in studies where proposed mechanisms like a benthamdirect.comacs.org-H shift were ruled out based on calculations. acs.org This integrated approach, where computation predicts and explains while experiment verifies and discovers, accelerates the pace of chemical innovation. nih.govresearchgate.net
Applications in Organic Synthesis
Building Block for Complex Organic Molecules
As a building block, 3-Isopropoxyaniline is integral to assembling complex organic molecules. Its reactivity allows for the introduction of the 3-isopropoxyphenylamine moiety into various chemical structures through reactions such as amidation, coupling reactions, and cyclizations. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This capability is crucial in the development of molecules with specific desired properties.
Synthesis of Pharmaceuticals
This compound is utilized as a pharmaceutical intermediate and a building block in the development of new drugs and therapeutic agents. fishersci.fifishersci.sesigmaaldrich.comsigmaaldrich.comthegoodscentscompany.comsuprabank.orgnih.gov Its incorporation into molecular structures contributes to the synthesis of compounds with potential biological activities.
Synthesis of Agrochemicals
In the agrochemical industry, this compound serves as an intermediate in the synthesis of various crop protection agents. fishersci.sesigmaaldrich.com A notable application is its use as a key raw material in the production of the fungicide Flutolanil. fishersci.ca
Precursor for Specialty Chemicals
Beyond pharmaceuticals and agrochemicals, this compound is also employed in the production of specialty chemicals. sigmaaldrich.com These chemicals often possess unique properties that make them valuable in specific industrial applications.
Synthesis of Pyrrole (B145914) Derivatives
This compound has been demonstrated as a starting material for the synthesis of specific pyrrole derivatives. For instance, it was used in the synthesis of a particular 3-aroyl-1-arylpyrrole (ARAP) derivative (compound 29), which has shown potent tubulin polymerization inhibiting activity and is being investigated as a potential anticancer agent. fishersci.ca
Synthesis of Benzamide (B126) Analogs
The synthesis of benzamide analogs frequently involves the use of aniline (B41778) derivatives, and this compound is a relevant building block in this context. It is used in the synthesis of compounds such as N-(3-isopropoxyphenyl)-2-(trifluoromethyl)benzenesulphonamide. fishersci.ca Furthermore, the fungicide Flutolanil, a benzamide derivative, is produced by the reaction of 2-(trifluoromethyl)benzoyl chloride with this compound. fishersci.ca
Preparation of triazolo[4,5-d]pyrimidinones
A significant application of this compound is its role as a reactant in the preparation of nih.govnih.govtcichemicals.comtriazolo[4,5-d]pyrimidinones. nih.govnih.govwikipedia.orgfishersci.catcichemicals.com These compounds have garnered attention for their biological properties, including their identification as inhibitors of Chikungunya virus replication. nih.govnih.govwikipedia.orgfishersci.catcichemicals.comresearchgate.net
Hybrid Arylimidamide-Azole Hybrids
This compound has been utilized as a reactant in the preparation of hybrid compounds combining arylimidamide and azole structures. chemicalbook.comcymitquimica.com This molecular hybridization approach is explored in infectious disease drug discovery to potentially address issues like resistance, improve pharmacokinetic properties, or target multiple infections with a single molecule. nih.gov
In one study focusing on the synthesis and antileishmanial evaluation of arylimidamide-azole hybrids containing a phenoxyalkyl linker, this compound (referred to as m-isopropoxyaniline) was employed in the synthesis of compounds with alkoxy substitutions meta to the imidamide group. nih.gov Specifically, the synthesis involved the reaction of protected 4-nitrocatechol (B145892) with isopropyl iodide under basic conditions to introduce the isopropoxy group, followed by subsequent steps to construct the hybrid structure. nih.gov
Research in this area has investigated the impact of factors such as linker length and the nature of the terminal azole group (imidazole vs. 1,2,4-triazole) on the biological activity of these hybrid molecules. nih.govnih.gov For instance, increased linker length was observed to enhance antileishmanial potency against intracellular Leishmania donovani. nih.govnih.gov
Intermediate in Multi-step Synthesis
This compound functions as a key intermediate in various multi-step synthetic routes for generating more complex molecules. guidechem.com Its aniline functionality can undergo reactions such as acylation, alkylation, diazotization, and condensation, while the isopropoxy group can also be modified or utilized as a handle for further chemical transformations.
One reported application involves its use in the production of 4-chloro-pyridine-3-sulfonic acid (3-isopropoxy-phenyl)-amide. lookchem.com This reaction is carried out at 20 °C using triethylamine (B128534) as a reagent and dioxane as a solvent, with a reaction time of 1 hour, yielding the product with approximately 46% yield. lookchem.com
The compound is also used in the preparation of cenmed.comuni.lutriazolo[4,5-d]pyrimidinones, which have shown activity as inhibitors of Chikungunya virus replication. chemicalbook.comcymitquimica.com
Role in the Development of Novel Chemical Entities
The structural features of this compound make it a valuable starting material for the development of novel chemical entities with potential biological activities. guidechem.com Its incorporation into larger molecular frameworks can impart specific physicochemical properties and influence interactions with biological targets.
For example, substituted aniline derivatives, including those with isopropoxy groups, are explored in medicinal chemistry as potential pharmacophores in drug discovery. The ability to introduce different substituents onto the aniline ring allows for the synthesis of compound libraries to explore structure-activity relationships.
While specific detailed research findings on the role of this compound in developing a wide range of novel chemical entities are extensive across various fields of organic chemistry, its utility as a core building block for creating diverse molecular structures with potential applications in pharmaceuticals and agrochemicals is well-recognized. guidechem.com
Environmental Fate and Degradation Studies
Degradation Pathways and Mechanisms
The environmental degradation of 3-isopropoxyaniline is expected to proceed through several key pathways, primarily involving the transformation of its functional groups: the isopropoxy group and the amino group, as well as the aromatic ring.
Hydrolysis of the Isopropoxy Group
The isopropoxy group, an ether linkage to the aromatic ring, may be susceptible to hydrolysis, although this process is generally slow for aryl ethers under typical environmental conditions. stackexchange.comresearchgate.net Hydrolysis of an ether bond typically requires acidic or basic conditions to proceed at a significant rate. stackexchange.com The reaction involves the cleavage of the C-O bond, which for an aryl ether like this compound, would lead to the formation of 3-aminophenol (B1664112) and isopropanol.
The rate of hydrolysis is influenced by factors such as pH and temperature. researchgate.net For instance, the hydrolysis of alkoxysilanes, another class of compounds with alkoxy groups, is significantly accelerated at low pH. gelest.com While the isopropoxy group in this compound is more stable than an alkoxysilane bond, its hydrolysis would represent a key initial step in the breakdown of the molecule in certain environments.
Factors Influencing Environmental Persistence
The persistence of this compound in the environment is determined by a combination of biotic and abiotic factors that influence its rate of degradation.
Microbial Degradation
Microbial transformation is a primary mechanism for the elimination of aniline (B41778) and its derivatives from the environment. zju.edu.cnnih.gov Various bacterial species have been identified that can utilize aniline as a sole source of carbon, nitrogen, and energy. zju.edu.cn The degradation pathway for aniline typically begins with an oxidative deamination to form catechol. nih.govresearchgate.net This is followed by the cleavage of the benzene (B151609) ring, which can occur via either the ortho- or meta-cleavage pathway, eventually leading to intermediates of the TCA cycle. nih.gov
For substituted anilines, the nature and position of the substituent group significantly affect the rate of microbial degradation. A study on a series of 3-substituted anilines found that the rate of transformation decreased in the following order: aniline > 3-bromoaniline (B18343) > 3-chloroaniline (B41212) > 3-methylaniline > 3-methoxyaniline > 3-nitroaniline (B104315) > 3-cyanoaniline. nih.gov This suggests that the isopropoxy group at the meta position in this compound may result in a slower degradation rate compared to unsubstituted aniline. The steric bulk of the substituent group has been shown to correlate with the rate of transformation. nih.gov
Table 1: Relative Microbial Transformation Rates of 3-Substituted Anilines
| Compound | Relative Transformation Rate |
|---|---|
| Aniline | Fastest |
| 3-Bromoaniline | |
| 3-Chloroaniline | |
| 3-Methylaniline | |
| 3-Methoxyaniline | |
| 3-Nitroaniline | |
| 3-Cyanoaniline | Slowest |
Source: Adapted from a study on the microbial transformation of substituted anilines. nih.gov
Photo-oxidation in Aqueous Environments
Photo-oxidation, or photodegradation, is another significant abiotic process that can contribute to the breakdown of aniline derivatives in sunlit surface waters. canada.cadcceew.gov.au The process is initiated by the absorption of light, which can lead to the generation of reactive oxygen species (ROS), such as hydroxyl radicals and singlet oxygen. nih.govnih.gov These highly reactive species can then attack the aniline molecule.
Studies on the photocatalytic degradation of aniline in water have shown that the process is effective in removing the compound. proquest.comiwaponline.com The degradation of aniline in the presence of a photocatalyst like CuO or TiO2 and UV light can achieve high removal efficiencies. proquest.comiwaponline.comresearchgate.net The degradation of aniline in the atmosphere is primarily driven by reactions with photochemically produced hydroxyl radicals, with an estimated half-life of about 2 hours. dcceew.gov.au The presence of substances like humic acids and algae in water can significantly accelerate the photodegradation rates of aniline. dcceew.gov.aunih.gov The likely initial products of aniline photo-oxidation include phenol (B47542), 2-aminophenol, and hydroquinone. researchgate.net
Environmental Impact Assessment and Remediation Strategies
The release of aniline and its derivatives into the environment is a concern due to their potential toxicity to aquatic life and humans. epa.govmdpi.com Aniline is classified as a probable human carcinogen (Group B2) by the U.S. EPA. epa.gov Aniline derivatives can be toxic to microorganisms, which can impact biological wastewater treatment processes. nih.gov
Several remediation strategies have been developed for soil and groundwater contaminated with aniline and its derivatives. These include:
Bioremediation: This approach utilizes the metabolic capabilities of microorganisms to degrade the contaminants. In-situ bioremediation has been successfully applied to aniline spills, sometimes enhanced by the addition of nutrients or oxygen (biosparging). researchgate.netregenesis.com The isolation of aniline-tolerant bacterial strains, such as Delftia sp. AN3 and Rhodococcus sp. DH-2, offers potential for more effective bioremediation. zju.edu.cnmdpi.comnih.gov
Advanced Oxidation Processes (AOPs): AOPs generate highly reactive radicals to break down persistent organic pollutants. mdpi.com Technologies like the Fenton process and photocatalysis have been shown to be effective in degrading aniline and its derivatives in wastewater. nih.gov
In Situ Chemical Oxidation (ISCO): This involves injecting chemical oxidants, such as persulfate, directly into the contaminated area to destroy the pollutants. regenesis.com ISCO can be used to rapidly reduce high concentrations of contaminants, often in conjunction with bioremediation to treat residual contamination. regenesis.com
Physical Remediation: Methods such as excavation and disposal of contaminated soil are often used as an initial response to spills. researchgate.net
An integrated approach, combining different remediation technologies, is often the most effective strategy for treating sites contaminated with aniline compounds. regenesis.com
Metabolic Fate and Biotransformation Excluding Dosage/administration
Pathways of Biotransformation
The biotransformation of 3-isopropoxyaniline likely involves several key pathways that modify its structure. These reactions are catalyzed by various enzymes and can be broadly categorized into N-acetylation, aromatic hydroxylation, and N-hydroxylation.
N-acetylation is a common and significant Phase II metabolic pathway for aromatic amines. nih.govnih.gov This reaction involves the transfer of an acetyl group from acetyl-CoA to the amino group of this compound. This process is catalyzed by N-acetyltransferases (NATs), which are cytosolic enzymes. nih.gov The resulting metabolite, N-acetyl-3-isopropoxyaniline, is generally less toxic and more water-soluble than the parent compound, although N-acetylation can sometimes lead to the formation of reactive intermediates. For many monocyclic aromatic amines, N-acetylation is a primary detoxification pathway, with the resulting N-acetylated products being readily excreted in the urine. oup.com
Aromatic hydroxylation is a major Phase I metabolic pathway for compounds containing a phenyl group. This oxidation reaction introduces a hydroxyl (-OH) group onto the aromatic ring of this compound. The primary enzyme system responsible for this is the cytochrome P450 (CYP) monooxygenase system. The position of hydroxylation on the aromatic ring is influenced by the existing substituents. For this compound, the isopropoxy group (an electron-donating group) and the amino group will direct hydroxylation to the ortho and para positions. This can result in the formation of various hydroxylated metabolites, which can then undergo further conjugation reactions (Phase II) such as glucuronidation or sulfation, significantly increasing their water solubility for excretion. oup.com
N-hydroxylation is another critical Phase I metabolic pathway for aromatic amines, also catalyzed by the cytochrome P450 enzyme system. nih.gov This reaction involves the oxidation of the nitrogen atom of the amino group to form N-hydroxy-3-isopropoxyaniline. While N-acetylation is often a detoxification step, N-hydroxylation can lead to the formation of chemically reactive metabolites. oup.com These N-hydroxy metabolites can be further metabolized, for example, by O-acetylation, to form highly reactive electrophiles that can bind to macromolecules like DNA and proteins. frontiersin.org
| Pathway | Description | Primary Enzyme(s) | Potential Metabolite(s) |
|---|---|---|---|
| N-acetylation | Transfer of an acetyl group to the amino moiety. | N-acetyltransferases (NATs) | N-acetyl-3-isopropoxyaniline |
| Aromatic Hydroxylation | Addition of a hydroxyl group to the aromatic ring. | Cytochrome P450 (CYP) | Hydroxy-3-isopropoxyaniline isomers |
| N-hydroxylation | Oxidation of the amino group's nitrogen atom. | Cytochrome P450 (CYP) | N-hydroxy-3-isopropoxyaniline |
Enzyme Systems Involved in Metabolism (e.g., Cytochrome P-450)
The metabolism of this compound is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are central to the Phase I metabolism of a vast array of xenobiotics. These heme-containing monooxygenases are primarily located in the endoplasmic reticulum of liver cells. Various CYP isoforms are responsible for catalyzing oxidative reactions, including the aromatic hydroxylation and N-hydroxylation of this compound. nih.govresearchgate.net
Following Phase I metabolism by CYP enzymes, the resulting metabolites often undergo Phase II conjugation reactions. These reactions are catalyzed by a different set of enzymes, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), which attach endogenous polar molecules like glucuronic acid or sulfate (B86663) to the metabolite. This further increases water solubility and facilitates elimination. N-acetylation, a key Phase II pathway for aromatic amines, is catalyzed by N-acetyltransferases (NATs). nih.gov
| Enzyme System | Metabolic Phase | Function | Relevant Isoforms/Types |
|---|---|---|---|
| Cytochrome P450 (CYP) | Phase I | Catalyzes oxidative reactions like aromatic and N-hydroxylation. | CYP1A2, CYP2E1, etc. (based on aniline (B41778) metabolism) |
| N-acetyltransferases (NATs) | Phase II | Catalyzes the transfer of an acetyl group to the amino group. | NAT1, NAT2 |
| UDP-glucuronosyltransferases (UGTs) | Phase II | Adds glucuronic acid to hydroxylated metabolites. | Various UGT isoforms |
| Sulfotransferases (SULTs) | Phase II | Adds a sulfonate group to hydroxylated metabolites. | Various SULT isoforms |
Influence of Structural Modifications on Metabolic Profile
The metabolic profile of an aniline derivative is significantly influenced by the nature and position of substituents on the aromatic ring. In the case of this compound, the isopropoxy group at the meta-position plays a crucial role in determining its metabolic fate.
The isopropoxy group is an electron-donating group, which generally activates the aromatic ring towards electrophilic substitution, including enzymatic hydroxylation. Its presence can influence the rate and site of metabolism. Compared to unsubstituted aniline, the steric bulk of the isopropoxy group may also affect how the molecule binds to the active sites of metabolic enzymes.
Furthermore, the position of the substituent is critical. A meta-substituent, as in this compound, will direct further hydroxylation to the ortho and para positions relative to the activating groups (amino and isopropoxy). This contrasts with ortho- or para-substituted anilines, where the positions available for hydroxylation would differ, leading to a different profile of metabolites. Studies on other substituted anilines have shown that ortho-substituents can sterically hinder acetylation of the amino group. nih.gov
Excretion and Elimination Mechanisms
The primary goal of metabolism is to convert lipophilic compounds like this compound into more hydrophilic (water-soluble) metabolites that can be easily excreted from the body. After undergoing Phase I and/or Phase II biotransformation, the resulting polar conjugates are primarily eliminated via the kidneys in urine. nih.gov
A smaller fraction of metabolites, particularly larger conjugates, may be excreted through the bile into the feces. The rate of elimination is dependent on various factors, including the rate of metabolism and the physicochemical properties of the metabolites. For aniline, the elimination half-life of its major metabolites is in the range of a few hours. nih.gov It is expected that the metabolites of this compound would follow a similar pattern of renal and potentially biliary excretion.
Advanced Research Directions
Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how modifications to a molecule's structure affect its biological activity oncodesign-services.comwikipedia.org. By systematically altering the chemical structure of a compound, researchers can identify the key functional groups and structural features responsible for its interaction with biological targets wikipedia.org. This information is crucial for optimizing potency, selectivity, and pharmacokinetic properties of potential drug candidates oncodesign-services.comajptr.com.
While direct SAR studies specifically focused solely on 3-isopropoxyaniline as the core scaffold are not extensively detailed in the provided search results, the compound is utilized as a reactant or building block in the synthesis of compounds that undergo SAR investigations. For instance, m-isopropoxyaniline is used in the preparation of sigmaaldrich.comuni.lucenmed.comtriazolo[4,5-d]pyrimidinones, which are studied as inhibitors of Chikungunya virus replication usbio.netchemdad.comchemicalbook.com. In another example, this compound was a reactant in the synthesis of N-(3-isopropoxyphenyl)-2-(trifluoromethyl)benzenesulphonamide, a compound evaluated in bioisosteric replacement studies of benzamide (B126) analogs as potential anthelmintics mdpi.com. These examples highlight the role of the 3-isopropoxyphenyl moiety, derived from this compound, within larger molecular structures where SAR is being explored to understand the impact of different substituents and core structures on biological activity.
SAR studies often involve the synthesis and testing of a series of related compounds oncodesign-services.com. Computational techniques, such as Quantitative Structure-Activity Relationship (QSAR) modeling, can complement experimental SAR by building mathematical relationships between chemical structure and biological activity, aiding in the prediction of activity for new compounds oncodesign-services.comwikipedia.orgcollaborativedrug.com.
Applications in Materials Science and Engineering
Aromatic amines, including substituted anilines like this compound, find applications in materials science due to their electronic properties and ability to be incorporated into various polymer structures and functional materials. These compounds can serve as monomers for polymerization, building blocks for dendrimers, or components in the synthesis of conductive polymers and organic semiconductors.
Although specific detailed applications of this compound in materials science are not extensively covered in the immediate search results, the general utility of substituted anilines in this field is well-established. For example, aniline (B41778) derivatives are used in the synthesis of polyaniline, a conductive polymer with applications in sensors, actuators, and electronic devices. The introduction of the isopropoxy group could potentially influence the solubility, processability, and electronic properties of resulting materials. Research in this area would likely explore the polymerization of this compound or its incorporation into existing polymer matrices to develop materials with tailored properties for specific engineering applications.
Exploration of Bioisosteric Replacements
Bioisosteric replacement is a strategy in medicinal chemistry and drug design where one functional group or atom is replaced by another with similar physical and chemical properties to improve a compound's desired biological activity, reduce toxicity, or alter metabolism ajptr.comnih.govresearchgate.net. This approach is valuable for lead optimization and exploring chemical space nih.govarxiv.org.
This compound, or moieties derived from it, can be involved in bioisosteric replacement studies in two ways: as a molecule undergoing replacement or as a source of a bioisosteric group. The search results indicate that this compound has been used in the synthesis of compounds that were then subjected to bioisosteric replacement analysis. For instance, in the study exploring benzamide analogs as anthelmintics, N-(3-isopropoxyphenyl)-2-(trifluoromethyl)benzenesulphonamide, synthesized using this compound, was part of a series where bioisosteric replacements of the amide group were investigated mdpi.com. This demonstrates how the 3-isopropoxyphenyl moiety can be a component within a larger structure where bioisosteric strategies are applied to other parts of the molecule. The concept of bioisosterism is broadly applied, and computational methods are increasingly used to identify potential bioisosteric replacements researchgate.netarxiv.org.
Studies on Covalent Photoswitchable Derivatives
Covalent photoswitchable derivatives are molecules that can change their structure and properties reversibly upon irradiation with light, often forming a covalent bond with a biological target researchgate.netuni-regensburg.de. These compounds are valuable tools for controlling biological processes with spatial and temporal precision. The inclusion of a photoswitchable unit, such as an azo group, allows for light-induced isomerization, which can modulate the compound's activity researchgate.net.
While direct studies on covalent photoswitchable derivatives of this compound are not explicitly detailed, the compound's amine functionality makes it a potential building block for synthesizing such molecules. Azo compounds, common photoswitches, can be synthesized via the diazotization of anilines and subsequent coupling reactions. Research in this area involves designing molecules where a photoswitchable unit is linked to a biologically active scaffold, often through a covalent bond researchgate.netuni-regensburg.de. The goal is to create probes or therapeutic agents whose activity can be turned on or off, or modulated, by light researchgate.netuni-regensburg.de. The synthesis of azo-containing photoswitchable derivatives has been reported, highlighting the potential for incorporating aniline derivatives into such systems researchgate.netresearchgate.net.
Q & A
Q. Methodological Notes
- Data Interpretation : Conflicting solubility or stability data (e.g., logP variations) require validation via shake-flask experiments or computational models (e.g., COSMO-RS) .
- Experimental Design : For kinetic studies, use pseudo-first-order conditions with excess nucleophile to isolate rate constants.
- Ethical Compliance : Adhere to PRISMA guidelines for systematic reviews of pharmacological applications to ensure reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
